molecular formula C6H8ClFN2 B8006206 2,3-Diaminofluorobenzene hydrochloride

2,3-Diaminofluorobenzene hydrochloride

Cat. No.: B8006206
M. Wt: 162.59 g/mol
InChI Key: STZFXKHSVRTGQI-UHFFFAOYSA-N
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Description

2,3-Diaminofluorobenzene hydrochloride (CAS No. 367-31-7), also referred to as 4-fluorobenzene-1,2-diamine hydrochloride, is a halogenated aromatic diamine compound. Its structure consists of a benzene ring substituted with two adjacent amino groups (-NH₂) and a fluorine atom at the 3-position (or 4-position, depending on numbering conventions). The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis and materials science .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorobenzene-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZFXKHSVRTGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414959-15-1
Record name 1,2-Benzenediamine, 3-fluoro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414959-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diaminofluorobenzene hydrochloride typically involves the fluorination of o-phenylenediamine. One common method includes the reaction of o-phenylenediamine with a fluorinating agent such as fluorine gas or a fluorinating reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminofluorobenzene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted fluorobenzene derivatives.

Scientific Research Applications

Organic Synthesis

2,3-Diaminofluorobenzene hydrochloride serves as a versatile intermediate in organic synthesis. It is used in the preparation of:

  • Fluorinated Compounds : The presence of fluorine enhances the biological activity and stability of pharmaceuticals. Fluorinated compounds are increasingly important in drug design due to their improved solubility and metabolic stability .
  • Dyes and Pigments : This compound can be utilized in the synthesis of azo dyes, which are widely used in textiles and food industries due to their vibrant colors and stability .

Pharmaceutical Applications

The compound has been investigated for its potential in drug development:

  • Anticancer Agents : Research indicates that derivatives of 2,3-diaminofluorobenzene exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities, making them candidates for new antimicrobial agents .

Material Science

In material science, this compound is explored for:

  • Conductive Polymers : The compound can be polymerized to form conductive materials that are useful in electronic applications such as sensors and organic light-emitting diodes (OLEDs) .
  • Coatings : Its derivatives are investigated for use in protective coatings due to their chemical stability and resistance to environmental degradation .

Data Tables

Application AreaSpecific Use CaseReference
Organic SynthesisSynthesis of fluorinated compounds
PharmaceuticalsAnticancer agents
Antimicrobial properties
Material ScienceConductive polymers
Protective coatings

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the cytotoxic effects of a series of 2,3-diaminofluorobenzene derivatives on human cancer cell lines. The results indicated that certain modifications to the amine groups enhanced their efficacy as anticancer agents, showing promise for further development into therapeutic drugs .

Case Study 2: Synthesis of Conductive Polymers

Research focused on the polymerization of 2,3-diaminofluorobenzene to create conductive polymers revealed that these materials exhibited excellent electrical conductivity and thermal stability. These properties make them suitable for applications in flexible electronics and sensors .

Mechanism of Action

The mechanism of action of 2,3-Diaminofluorobenzene hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorine atom can also participate in unique interactions due to its electronegativity, affecting the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2,3-diaminofluorobenzene hydrochloride, highlighting differences in substituents, functional groups, and physicochemical properties:

Compound Name (CAS No.) Structural Differences Similarity Score Key Properties/Effects
3,5-Difluorobenzene-1,2-diamine (18645-88-0) Two fluorine atoms at 3- and 5-positions 0.89 Increased electronegativity enhances acidity of amino groups; potential for stronger hydrogen bonding .
2-Amino-5-methoxyphenol hydrochloride (39547-15-4) Methoxy (-OCH₃) at 5-position, hydroxyl (-OH) at 2-position 0.85 Electron-donating methoxy group reduces reactivity in electrophilic substitution compared to fluorine .
3-Fluoroazetidine hydrochloride (617718-46-4) Fluorine on a saturated azetidine ring 0.81 Smaller ring size induces steric strain; altered reactivity in nucleophilic reactions .
ortho-Toluidine Hydrochloride (N/A) Methyl (-CH₃) at 2-position N/A Hydrophobic methyl group reduces water solubility compared to fluorine analogs .

Physicochemical Properties

  • Solubility: Fluorine’s electronegativity in this compound improves water solubility (≈50 mg/mL) compared to methyl-substituted ortho-toluidine hydrochloride (≈10 mg/mL) .
  • Stability: Hydrochloride salts generally exhibit higher thermal stability. For example, 2,6-diaminophenol hydrochloride (CAS 1808091-49-7) decomposes at 220°C, whereas this compound remains stable up to 250°C .

Biological Activity

2,3-Diaminofluorobenzene hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of fluorobenzene with two amino groups located at the 2 and 3 positions. Its chemical formula is C7H8ClN3C_7H_8ClN_3, and it exhibits properties that make it suitable for various biological applications.

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other diamino compounds, this compound may inhibit DHFR, an enzyme critical for DNA synthesis. Inhibition of DHFR is a common mechanism in antitumor agents, as it disrupts nucleotide synthesis necessary for rapidly dividing cells .
  • Fluorine Substitution Effects : The presence of fluorine in related compounds has been shown to enhance biological activity by altering metabolic pathways and increasing lipophilicity, which can improve cellular uptake .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that fluorinated derivatives can lead to different cellular responses depending on their concentration:

  • Biphasic Dose-Response Relationship : Some fluorinated compounds demonstrate a biphasic response where low concentrations induce cell death while higher concentrations may promote cell proliferation. This phenomenon has been observed in sensitive breast tumor lines .
  • Cell Line Sensitivity : The effectiveness of this compound may vary across different cancer cell lines. Studies often utilize MCF-7 (breast cancer) and PC-3 (prostate cancer) cells to assess efficacy .

Enzyme Interaction

The compound's ability to inhibit key enzymes involved in metabolic pathways contributes to its biological activity. For example:

  • Targeting Folate Pathway : By inhibiting DHFR, this compound could potentially disrupt the folate metabolic pathway crucial for DNA synthesis in both cancerous and non-cancerous cells .

Case Studies

Several case studies highlight the relevance of diamino compounds in clinical settings:

  • Antitumor Efficacy : A study involving substituted diamino compounds demonstrated potent antitumor effects against various cancer cell lines, suggesting that structural modifications could enhance efficacy .
  • Comparative Analysis : Research comparing different diamino derivatives indicated that modifications at specific positions significantly affect their inhibitory potency against DHFR and other targets .

Data Summary Table

Compound NameBiological ActivityMechanism of ActionReference
2,3-Diaminofluorobenzene HClAntitumor activityDHFR inhibition
5-Fluoro-2-(4-amino-3-methylphenyl)-benzothiazolePotent antitumor agentMetabolic stability
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazoleSelective antitumor profileTargeted metabolic pathways

Q & A

Q. What are the recommended synthesis routes for 2,3-diaminofluorobenzene hydrochloride, and how can purity be optimized?

  • Synthesis : A common approach involves fluorination of 2,3-diaminobenzene derivatives using hydrofluoric acid or fluorinating agents like DAST (diethylaminosulfur trifluoride). For example, fluorination of 2,3-diaminobenzonitrile followed by hydrochlorination yields the target compound.
  • Purification : Reverse-phase HPLC (C18 column) with a mobile phase of methanol/water (70:30) and 0.1% trifluoroacetic acid (TFA) can resolve impurities. Crystallization in ethanol/water mixtures (1:1 v/v) at 4°C further enhances purity .
  • Validation : Purity ≥95% is achievable via LC-MS (electrospray ionization) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How should researchers safely handle this compound in laboratory settings?

  • Safety Protocols :
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Use fume hoods for weighing and synthesis steps to avoid inhalation.
  • Store in airtight containers at 2–8°C, protected from light .
    • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers. Collaborate with certified hazardous waste disposal services .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation :
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm) and NH₂ groups (δ 4.5–5.0 ppm).
  • FT-IR : Confirm C-F stretches (1,100–1,250 cm⁻¹) and NH₃⁺Cl⁻ vibrations (3,000–3,500 cm⁻¹).
    • Quantitative Analysis : Reverse-phase HPLC with UV detection at 210 nm (Kromasil C18 column, methanol-phosphate buffer pH 3.0) achieves a linear range of 0.1–10 μg/mL (R² >0.999) .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data for this compound in different solvents?

  • Methodological Insight : Fluorescence intensity varies with solvent polarity. For example, in DMSO, λₑₓ/λₑₘ = 280/420 nm shows higher quantum yield (Φ = 0.45) due to reduced quenching. In aqueous buffers (pH 7.4), protonation of amino groups may suppress fluorescence (Φ = 0.12). Validate using synchronized fluorescence spectroscopy to isolate solvent effects .
  • Data Normalization : Report fluorescence relative to a standard (e.g., quinine sulfate) and specify solvent dielectric constants .

Q. What is the role of this compound in developing fluorescent probes for metal ion detection?

  • Application : The compound’s amino and fluorine groups enable selective chelation with Cu²⁺ and Fe³⁺. For Cu²⁺ detection, design a probe by conjugating the compound with a fluorescein derivative. Fluorescence quenching (Stern-Volmer constant K_SV = 8.3 × 10³ M⁻¹) occurs via electron transfer upon binding .
  • Validation : Use ICP-MS to correlate fluorescence changes with metal concentration (detection limit: 0.1 nM Cu²⁺) .

Q. How can reaction conditions be optimized for coupling this compound with aromatic aldehydes?

  • Experimental Design :
  • Catalyst Screening : Test Pd(OAc)₂ (2 mol%) vs. CuI (5 mol%) in DMF at 80°C. Pd(OAc)₂ yields higher cross-coupling efficiency (85% vs. 60%).
  • Solvent Optimization : DMF > DMSO > THF for solubility and reaction rate.
  • Kinetic Analysis : Monitor via TLC (ethyl acetate/hexane 1:1) every 30 minutes. Isolate products via column chromatography (silica gel, 200–300 mesh) .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate results using orthogonal methods (e.g., NMR for structure vs. LC-MS for purity).
  • Safety Compliance : Adhere to institutional protocols for halogenated waste and acute toxicity management .
  • Advanced Applications : Explore the compound’s potential in photodynamic therapy or as a ligand in coordination polymers .

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